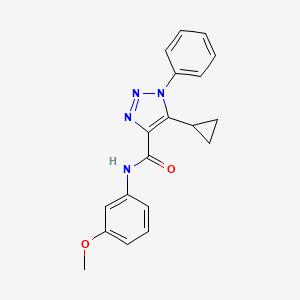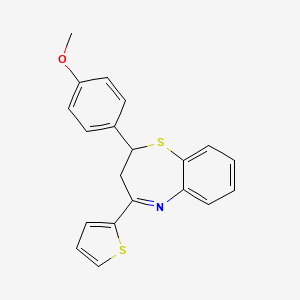
2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine" is a structurally diverse 2,3-dihydro-1,5-benzothiazepine derivative. These compounds have been synthesized and studied for their potential biological activities, including antimicrobial properties. The presence of substituted phenyl groups at C(2) and C(4) positions is a common feature in this class of compounds, which may contribute to their biological activity .
Synthesis Analysis
The synthesis of these benzothiazepine derivatives typically involves the reaction of substituted propenones with 2-aminobenzenethiols. The reaction conditions and the substituents on the phenyl groups can vary, leading to a range of structurally diverse compounds. The synthesis process is confirmed by analytical and spectral data, including IR, 1H NMR, and 13C NMR . Additionally, the synthesis of related compounds has been achieved through cycloaddition reactions and by employing the Claisen-Schmidt reaction followed by Michael condensation .
Molecular Structure Analysis
The molecular structure of these compounds has been determined through various methods, including X-ray diffraction. The crystal structures reveal that these compounds can crystallize in different space groups, with specific lattice parameters and molecular conformations such as twist boat or orthorhombic systems . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The benzothiazepine derivatives can undergo further chemical transformations. For example, they can react with activated alkynes to form new compounds, such as benzothiazonine derivatives . These reactions can lead to ring expansion or cleavage, depending on the nature of the reactants and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The compounds exhibit various physical states and solubilities, which can be inferred from their crystallographic data . The chemical properties, such as reactivity and stability, are influenced by the presence of substituents on the phenyl rings and the heterocyclic system. Spectral studies, including IR, 1H NMR, and mass spectra, provide insights into the functional groups and the overall stability of the compounds .
Applications De Recherche Scientifique
Pharmacological Evaluation and Anticonvulsant Properties
A series of derivatives, including 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, have been designed and synthesized for their potential anticonvulsant activities. Compounds within this group have been evaluated for their ability to bind to benzodiazepine receptors, with some showing considerable anticonvulsant activity in specific tests. One such compound, with notable sedative-hypnotic activity, did not impair learning and memory in experimental conditions. Flumazenil's ability to antagonize the effects of these compounds indicates the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Cardiovascular and Hemodynamic Effects
Research indicates that certain 1,5-benzothiazepine derivatives have a coronary vasodilating action, with the structure and stereochemistry of the molecule playing a crucial role in its efficacy. Studies in anesthetized dogs have shown the importance of specific molecular moieties and the stereo-specificity for the d-cis-isomer in exerting vasodilating effects (Nagao et al., 1973). Additional research on diltiazem (a derivative of 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine) and its analogs revealed that modifications at specific positions on the molecule could enhance its antihypertensive activity and duration of action (Yanagisawa et al., 1992).
Anticonvulsant Agents and AMPA Receptor Antagonism
Further research into the derivatives of 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine has demonstrated their role as anticonvulsant agents, with some compounds showing high potency, less toxicity, and longer-lasting anticonvulsant action than their parent compounds. These compounds were found not to affect the benzodiazepine receptor while antagonizing seizures induced by specific receptors, indicating their potential as selective anticonvulsant agents (Chimirri et al., 1998).
Novel Therapeutic Agents and Peripheral Circulatory Insufficiency
TA-993, a new 1,5-benzothiazepine derivative, has been studied for its potential as a therapeutic agent for peripheral circulatory insufficiency. It was found to improve skeletal muscle dysfunction due to peripheral circulating insufficiency by increasing collateral blood flow and improving red blood cell deformability, suggesting its possible role in conditions related to peripheral circulatory issues (Doi et al., 2000).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-22-15-10-8-14(9-11-15)20-13-17(18-7-4-12-23-18)21-16-5-2-3-6-19(16)24-20/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQTZOLKGRQQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
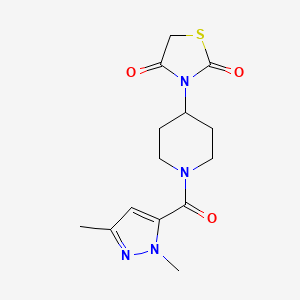
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)
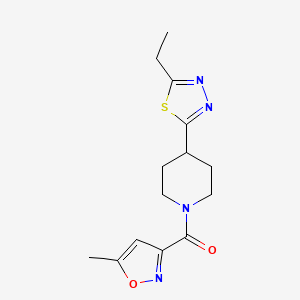
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)
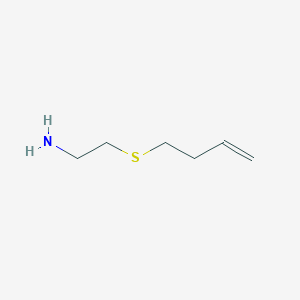

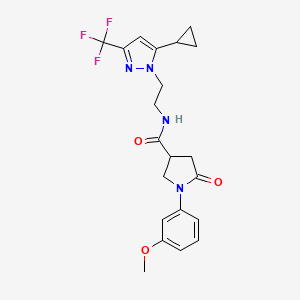

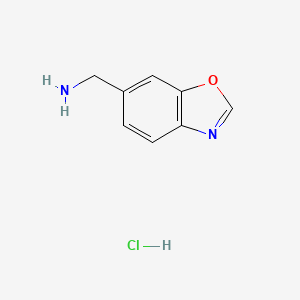
![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)
